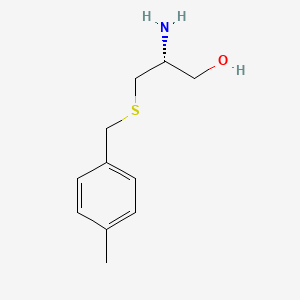

H-Cysteinol(4-MeBzl)

Description

BenchChem offers high-quality H-Cysteinol(4-MeBzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Cysteinol(4-MeBzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9-2-4-10(5-3-9)7-14-8-11(12)6-13/h2-5,11,13H,6-8,12H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YORIOJRHRGVUSU-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H-Cysteinol(4-MeBzl) chemical properties and structure

An In-Depth Technical Guide to S-(4-Methylbenzyl)-L-Cysteinol

Introduction

S-(4-Methylbenzyl)-L-Cysteinol, systematically known as (2S)-2-amino-3-[(4-methylbenzyl)sulfanyl]propan-1-ol, is a chiral amino alcohol derived from the naturally occurring amino acid L-cysteine. This specialized building block is of significant interest to researchers in medicinal chemistry and drug development. Its structure combines the chirality of the cysteine backbone with a hydroxyl group, replacing the native carboxyl functional group, and a 4-methylbenzyl (4-MeBzl) moiety protecting the thiol side chain.

The 4-MeBzl group provides robust protection for the sulfur atom, preventing unwanted side reactions such as oxidation or disulfide bond formation during synthetic sequences. This strategic protection, coupled with the versatile amino alcohol motif, makes S-(4-Methylbenzyl)-L-Cysteinol a valuable intermediate for constructing complex molecules, including peptidomimetics and other targeted therapeutics. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for professionals in the field.

Chemical Identity and Structure

The fundamental identity of S-(4-Methylbenzyl)-L-Cysteinol is defined by its unique arrangement of functional groups, which dictates its chemical behavior and utility.

-

Systematic Name: (2S)-2-amino-3-[(4-methylbenzyl)sulfanyl]propan-1-ol

-

Common Synonyms: H-Cysteinol(4-MeBzl), S-(p-Methylbenzyl)-L-cysteinol

-

Parent Amino Acid: S-4-Methylbenzyl-L-cysteine[1]

Molecular Structure

The structure features a central chiral carbon, an amino group, a primary alcohol, and a thioether side chain containing the 4-methylbenzyl protecting group.

Caption: Figure 1: Chemical Structure of S-(4-Methylbenzyl)-L-Cysteinol

Core Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NOS | Calculated |

| Molecular Weight | 211.32 g/mol | Calculated |

| Parent CAS Number | 42294-52-0 (for S-4-Methylbenzyl-L-cysteine) | [1] |

Physicochemical Properties

The physical and chemical properties of S-(4-Methylbenzyl)-L-Cysteinol are largely inferred from its parent amino acid and the functional groups present.

| Property | Description | Rationale / Notes |

| Appearance | White to off-white crystalline solid. | Based on related amino acid derivatives.[2] |

| Solubility | Soluble in polar organic solvents such as DMSO, methanol, and ethanol. Limited solubility in water and non-polar solvents. | The presence of the amino and hydroxyl groups confers polarity, while the benzyl group increases organic solubility compared to unprotected cysteinol. |

| Stability | The 4-MeBzl thioether is stable under standard peptide synthesis conditions (e.g., Fmoc or Boc strategies). It is susceptible to removal by strong reducing agents (e.g., Na/NH₃) or strong acids (e.g., HF). The compound should be protected from strong oxidizing agents to prevent sulfoxide/sulfone formation. | The 4-methylbenzyl group is a well-established, moderately stable thiol protecting group. |

| Storage | Store in a cool, dry, well-ventilated place (0-8°C recommended) in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[3] | Standard practice for sulfur-containing amino acid derivatives. |

Synthesis and Characterization

S-(4-Methylbenzyl)-L-Cysteinol is not typically available commercially and must be synthesized in the laboratory. The most common and reliable route involves the chemical reduction of its parent amino acid, S-4-Methylbenzyl-L-cysteine.

Synthetic Workflow Overview

A robust synthetic strategy involves a two-step process: N-protection of the starting amino acid followed by selective reduction of the carboxylic acid. This approach prevents unwanted side reactions and ensures a high yield of the desired product.

Caption: Figure 2: General Synthetic Workflow for S-(4-Methylbenzyl)-L-Cysteinol

Detailed Experimental Protocol

This protocol describes a representative synthesis starting from S-4-Methylbenzyl-L-cysteine.

Step 1: N-terminal Protection with Boc Anhydride

-

Suspend S-4-Methylbenzyl-L-cysteine (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Cool the suspension to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

-

Adjust the pH to 9-10 by the dropwise addition of 1M NaOH, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product, N-Boc-S-4-Methylbenzyl-L-cysteine, with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-protected amino acid.

Step 2: Reduction to N-Boc-S-4-Methylbenzyl-L-Cysteinol

-

Dissolve the N-Boc-S-4-Methylbenzyl-L-cysteine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0°C.

-

Slowly add a solution of borane-THF complex (BH₃·THF, ~2.0-3.0 eq) dropwise. Causality Note: Borane is used as it selectively reduces carboxylic acids in the presence of the Boc protecting group and the thioether.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-Boc-S-4-Methylbenzyl-L-Cysteinol.

Analytical Characterization

-

¹H NMR: Expected signals include aromatic protons from the 4-MeBzl group (~7.0-7.3 ppm), a singlet for the benzylic CH₂ (~3.7 ppm), a singlet for the methyl group (~2.3 ppm), and characteristic multiplets for the cysteinol backbone protons (CH, CH₂S, CH₂OH).

-

¹³C NMR: Will show distinct peaks for the aromatic carbons, the benzylic carbon, the methyl carbon, and the three carbons of the cysteinol backbone.

-

Mass Spectrometry (ESI-MS): The protonated molecular ion [M+H]⁺ is expected at m/z 212.1.

-

Infrared (IR) Spectroscopy: Key absorbances are expected for O-H (~3300 cm⁻¹), N-H (~3300-3400 cm⁻¹), and C-H stretching (~2850-3000 cm⁻¹).

Applications in Research and Drug Development

S-(4-Methylbenzyl)-L-Cysteinol serves as a highly specialized chiral building block.

-

Peptidomimetics: Replacing an amino acid residue with an amino alcohol can alter the resulting peptide's conformation and increase its resistance to enzymatic degradation by proteases. This modification can improve bioavailability and pharmacokinetic profiles.

-

Chiral Ligands: The defined stereochemistry and multiple coordination sites (N, O, S) make it a candidate for the synthesis of chiral ligands used in asymmetric catalysis.

-

Thiol Functionalization: The 4-MeBzl protecting group is stable but can be selectively removed at a later synthetic stage. This unmasks the thiol group, allowing for the formation of crucial disulfide bonds in peptide and protein engineering or for conjugation to other molecules.[3]

Safety, Handling, and Storage

While specific toxicological data for S-(4-Methylbenzyl)-L-Cysteinol is not available, safe laboratory practices should be followed based on the handling requirements for related sulfur-containing organic compounds and amino alcohols.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool (0-8°C), dry place away from incompatible materials such as strong oxidizing agents.[3][4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Aapptec Peptides. (n.d.). Fmoc-Cys(pMeBzl)-OH [136050-67-4]. Retrieved from [Link]

Sources

Synthesis and purification of H-Cysteinol(4-MeBzl)

An In-Depth Technical Guide to the Synthesis and Purification of H-Cysteinol(4-MeBzl)

Abstract

H-Cysteinol(4-MeBzl), or S-(4-methylbenzyl)-L-cysteinol, is a valuable chiral building block in synthetic organic chemistry and drug discovery. Its structure, featuring a primary alcohol, a primary amine, and a protected thiol, makes it a versatile intermediate for the synthesis of complex molecules, including peptide mimics and pharmaceutical agents. The 4-methylbenzyl (4-MeBzl) group provides robust protection for the sulfur moiety, which is stable to a wide range of reaction conditions but can be removed when necessary. This guide provides a comprehensive, field-proven methodology for the multi-step synthesis and subsequent purification of H-Cysteinol(4-MeBzl) from L-cysteine, emphasizing the rationale behind procedural choices and ensuring reproducibility for researchers.

Introduction and Strategic Overview

The synthesis of chiral amino alcohols from their corresponding amino acids is a fundamental transformation in medicinal chemistry.[1] These motifs are present in numerous biologically active compounds. The target molecule, H-Cysteinol(4-MeBzl), requires a synthetic strategy that selectively modifies the carboxylic acid of L-cysteine while preserving the stereochemistry and protecting the reactive amine and thiol functional groups.

The 4-methylbenzyl (MeBzl) protecting group for the cysteine thiol is widely used in peptide synthesis due to its stability and its role in enhancing the solubility and reactivity of the amino acid derivative.[2][3] The tert-butyloxycarbonyl (Boc) group is an ideal choice for amine protection as it is stable under the basic and reductive conditions used in subsequent steps but can be cleanly removed under acidic conditions.[][5]

Our synthetic strategy is a four-stage process:

-

S-Protection: Alkylation of the thiol group of L-cysteine with 4-methylbenzyl chloride.

-

N-Protection: Introduction of the Boc protecting group onto the primary amine.

-

Carboxylic Acid Reduction: Chemoselective reduction of the carboxylic acid to a primary alcohol.

-

N-Deprotection and Purification: Removal of the Boc group and purification of the final product.

This approach ensures high yields and stereochemical fidelity throughout the synthesis.

Caption: High-level workflow for the synthesis of H-Cysteinol(4-MeBzl).

Synthesis of N-Boc-S-(4-methylbenzyl)-L-cysteinol

This section details the preparation of the key protected intermediate. The synthesis begins from commercially available L-cysteine hydrochloride monohydrate to ensure better solubility and stability of the starting material.

Stage 1 & 2: One-Pot S-Alkylation and N-Boc Protection

A one-pot procedure for the protection of both the thiol and amine groups is efficient for large-scale synthesis.[6] The reaction is performed in a biphasic system to facilitate the reaction and subsequent workup.

Rationale: L-cysteine is first dissolved in an aqueous base (NaOH) to deprotonate both the thiol and the ammonium group, generating the thiolate which is a potent nucleophile. The reaction with 4-methylbenzyl chloride proceeds as a standard SN2 reaction. Following S-alkylation, di-tert-butyl dicarbonate (Boc₂O) is introduced. The amine, being more nucleophilic than the remaining carboxylate, selectively attacks the Boc₂O to form the N-Boc protected intermediate.[7]

Experimental Protocol:

-

To a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, add L-cysteine hydrochloride monohydrate (50.0 g, 0.285 mol) and deionized water (500 mL).

-

Cool the slurry to 0-5 °C in an ice bath.

-

Slowly add a 4 M aqueous solution of sodium hydroxide (NaOH) until the pH of the solution reaches 10.5-11.0, ensuring the temperature remains below 10 °C. All solids should dissolve.

-

In a separate flask, dissolve 4-methylbenzyl chloride (44.2 g, 0.314 mol, 1.1 equiv) in tetrahydrofuran (THF, 250 mL).

-

Add the 4-methylbenzyl chloride solution dropwise to the cysteine solution over 1 hour, maintaining the temperature at 0-5 °C. Stir vigorously for an additional 3 hours.

-

Dissolve di-tert-butyl dicarbonate (Boc₂O) (68.4 g, 0.314 mol, 1.1 equiv) in THF (150 mL).

-

Add the Boc₂O solution to the reaction mixture and allow the reaction to warm to room temperature. Stir overnight (approx. 16 hours).

-

After the reaction is complete (monitored by TLC), transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 200 mL) to remove unreacted 4-methylbenzyl chloride.

-

Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with a cold 1 M HCl solution.

-

A white precipitate of N-Boc-S-(4-methylbenzyl)-L-cysteine will form. Extract the product into ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equiv. |

| L-Cysteine HCl·H₂O | 175.63 | 50.0 | 0.285 | 1.0 |

| 4-Methylbenzyl chloride | 140.61 | 44.2 | 0.314 | 1.1 |

| Di-tert-butyl dicarbonate | 218.25 | 68.4 | 0.314 | 1.1 |

| Sodium Hydroxide | 40.00 | As needed | - | - |

| Tetrahydrofuran (THF) | - | 400 mL | - | - |

| Ethyl Acetate | - | ~1.3 L | - | - |

| Expected Yield | 355.47 | ~85-95 g | (83-93%) |

Stage 3: Reduction of Carboxylic Acid to Alcohol

The reduction of a carboxylic acid in the presence of other functional groups requires a chemoselective reagent. While powerful reagents like lithium aluminum hydride (LAH) are effective, they are non-selective and hazardous on a large scale.[8][9] A safer and highly selective method involves the formation of a mixed anhydride intermediate, which is then reduced by sodium borohydride (NaBH₄).[10][11]

Rationale: The carboxylic acid is first activated with isobutyl chloroformate in the presence of a non-nucleophilic base, N-methylmorpholine (NMM), at low temperature. This forms a mixed carbonic-carboxylic anhydride, which is highly electrophilic. Sodium borohydride, a mild reducing agent, can then efficiently reduce this activated intermediate to the primary alcohol.[11] The low temperature (-15 °C) is critical to prevent side reactions and ensure the stability of the mixed anhydride.

Experimental Protocol:

-

Dissolve N-Boc-S-(4-methylbenzyl)-L-cysteine (80.0 g, 0.225 mol) in anhydrous THF (800 mL) in a 2 L three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -15 °C using an acetone/dry ice bath.

-

Add N-methylmorpholine (NMM) (25.0 g, 0.247 mol, 1.1 equiv) dropwise, keeping the temperature below -10 °C.

-

Slowly add isobutyl chloroformate (33.8 g, 0.247 mol, 1.1 equiv) dropwise over 30 minutes, ensuring the temperature does not exceed -10 °C. Stir for an additional 30 minutes at -15 °C.

-

In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (17.0 g, 0.450 mol, 2.0 equiv) in deionized water (100 mL).

-

Add the NaBH₄ suspension dropwise to the reaction mixture, maintaining the temperature at -15 °C. Vigorous gas evolution (H₂) will be observed.

-

After the addition is complete, stir the reaction at -15 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Cool the reaction to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is ~7.

-

Concentrate the mixture under reduced pressure to remove most of the THF.

-

Extract the aqueous residue with ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (200 mL) and brine (200 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-Boc-S-(4-methylbenzyl)-L-cysteinol as a viscous oil or low-melting solid.

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equiv. |

| N-Boc-S-(4-MeBzl)-L-Cys | 355.47 | 80.0 | 0.225 | 1.0 |

| N-Methylmorpholine | 101.15 | 25.0 | 0.247 | 1.1 |

| Isobutyl chloroformate | 136.58 | 33.8 | 0.247 | 1.1 |

| Sodium Borohydride | 37.83 | 17.0 | 0.450 | 2.0 |

| Anhydrous THF | - | 800 mL | - | - |

| Expected Yield | 341.49 | ~69-75 g | (90-98%) |

N-Deprotection and Purification of H-Cysteinol(4-MeBzl)

The final step is the removal of the acid-labile Boc group to unmask the primary amine.

Stage 4: Boc Deprotection

Treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent effectively cleaves the Boc group.[] Using a solution of HCl in dioxane is often preferred as it yields the hydrochloride salt of the product directly, which is typically a stable, crystalline solid that is easier to handle and purify than the free base.[12]

Rationale: The mechanism of Boc deprotection involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation, which is then scavenged, and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.

Experimental Protocol:

-

Dissolve the crude N-Boc-S-(4-methylbenzyl)-L-cysteinol (~0.225 mol) in anhydrous 1,4-dioxane (200 mL) in a 1 L flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 4 M solution of HCl in 1,4-dioxane (280 mL, 1.12 mol, ~5 equiv) dropwise.

-

Remove the ice bath and stir the solution at room temperature for 4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to about one-third of its original volume.

-

Add diethyl ether (500 mL) to the concentrated solution to precipitate the product.

-

Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold diethyl ether (2 x 100 mL), and dry under vacuum to yield crude H-Cysteinol(4-MeBzl) hydrochloride.

Purification of the Final Product

The crude hydrochloride salt can be further purified by recrystallization or by conversion to the free base followed by column chromatography. Recrystallization is often sufficient for high purity.

Purification by Recrystallization:

-

Dissolve the crude H-Cysteinol(4-MeBzl) hydrochloride in a minimal amount of hot methanol or ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4 °C overnight to induce crystallization.

-

If crystallization is slow, add a small amount of diethyl ether as an anti-solvent.

-

Collect the purified crystals by vacuum filtration, wash with a cold solvent mixture (e.g., ethanol/ether), and dry under high vacuum.

Purification by Column Chromatography (as Free Base):

-

Dissolve the crude hydrochloride salt in water and basify to pH 9-10 with aqueous ammonia.

-

Extract the free base into dichloromethane or ethyl acetate.

-

Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purify the resulting oil by silica gel flash chromatography using a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH) as the eluent.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain H-Cysteinol(4-MeBzl) as a pure, often colorless oil.

Caption: General workflow for the purification of H-Cysteinol(4-MeBzl)·HCl.

Overall Reaction Scheme

Caption: Detailed multi-step reaction scheme for the synthesis.

Safety and Handling

-

4-Methylbenzyl chloride: Lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Additions should be performed slowly and with adequate cooling.

-

Isobutyl chloroformate: Highly corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Trifluoroacetic acid (TFA) / HCl in Dioxane: Highly corrosive. Use in a fume hood and wear acid-resistant gloves and face shield.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- Google. (n.d.). US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. Google Patents.

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1164 - Deprotection of Cys(4-MeBzl). Retrieved January 18, 2026, from [Link]

-

Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. Retrieved January 18, 2026, from [Link]

-

Bolin, D. R., et al. (2007). A Viable Synthesis of N-Methyl Cysteine. Protein and Peptide Letters, 14(7), 651-657. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). L-Proline. Org. Synth. 2014, 91, 195. Retrieved January 18, 2026, from [Link]

-

Friedman, M., & Noma, A. T. (1986). The Chromatographic Determination of Cystine and Cysteine Residues in Proteins as S-β-(4-Pyridylethyl)cysteine. Journal of Chromatography A, 351, 293-301. Retrieved January 18, 2026, from [Link]

-

Li, J., et al. (2014). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(5), 784-788. Retrieved January 18, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, January 29). Reduction of Carbonyls to Alcohols. YouTube. Retrieved January 18, 2026, from [Link]

-

Majethia, G., Haq, W., & Balendiran, G. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Organic Chemistry, 12, 116-125. Retrieved January 18, 2026, from [Link]

- Google. (n.d.). US20080190854A1 - Process For Purifying L-Cysteine. Google Patents.

-

Chen, F. F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804936. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 18, 2026, from [Link]

-

Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Org. Synth. 1981, 60, 47. Retrieved January 18, 2026, from [Link]

- Google. (n.d.). EP0272365B1 - Method of producing l-cystine. Google Patents.

-

Reddy, L. R., et al. (2003). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 68(13), 5420-5423. Retrieved January 18, 2026, from [Link]

-

Gotti, R., et al. (2001). S-trityl-(R)-cysteine, a powerful chiral selector for the analytical and preparative ligand-exchange chromatography of amino acids. Journal of Chromatography A, 915(1-2), 45-55. Retrieved January 18, 2026, from [Link]

-

Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved January 18, 2026, from [Link]

-

Mao, S. S., & Anderson, K. S. (1998). Formation of the cystine between cysteine 225 and cysteine 462 from ribonucleoside diphosphate reductase is kinetically competent. Biochemistry, 37(22), 8036-8043. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). In Situ Oxidation-Imine Formation-Reduction Routes from Alcohols to Amines. Retrieved January 18, 2026, from [Link]

-

Kumar, P., et al. (2018). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 59(32), 3133-3136. Retrieved January 18, 2026, from [Link]

-

Thieme. (n.d.). Synthesis of Peptides. Science of Synthesis. Retrieved January 18, 2026, from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 325-341. Retrieved January 18, 2026, from [Link]

-

Moroder, L., & Besse, D. (2005). Synthesis of single- and multiple-stranded cystine-rich peptides. Biopolymers, 80(2-3), 257-268. Retrieved January 18, 2026, from [Link]

-

Majethia, G., Haq, W., & Balendiran, G. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Scirp.org. Retrieved January 18, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. jocpr.com [jocpr.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride [scirp.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

The Strategic Application of the 4-Methylbenzyl (Meb) Protecting Group for Cysteine Thiols in Peptide Science

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Cysteine Protection in Peptide Synthesis

Cysteine, with its nucleophilic thiol side chain, is a cornerstone of peptide and protein structure and function. It is instrumental in forming disulfide bridges that stabilize tertiary and quaternary structures, chelating metal ions in enzymes, and serving as a key site for bioconjugation. However, this inherent reactivity presents a significant challenge during chemical peptide synthesis.[1] Unprotected thiols are prone to a host of side reactions, including oxidation to disulfides, alkylation by reactive carbocations generated during synthesis, and even racemization.[2][3]

Effective peptide synthesis, therefore, mandates a robust strategy for thiol protection. An ideal protecting group must be introduced efficiently, remain stable throughout the iterative steps of chain elongation, and be selectively removed under conditions that do not compromise the integrity of the final peptide. This concept of selective removal is known as orthogonality , a principle that allows for the deprotection of one functional group in the presence of others.[1]

Among the arsenal of thiol protecting groups, the 4-methylbenzyl (Meb, or p-MeBzl) group holds a distinct and strategic position, particularly within the framework of tert-butyloxycarbonyl (Boc) based Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth analysis of the Meb group, grounded in mechanistic principles and field-proven applications, to empower researchers in its effective utilization.

The 4-Methylbenzyl Group: Chemical Profile and Strategic Niche

The 4-methylbenzyl group is a benzyl-type protecting group characterized by its stability to moderately strong acids, such as trifluoroacetic acid (TFA), which is used for the repetitive Nα-Boc deprotection in Boc-SPPS.[4] Its removal requires treatment with very strong acids, most commonly anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6]

This profile places it in a unique strategic niche:

-

Compatibility with Boc-SPPS: It is fully stable to the repeated TFA treatments required to deprotect the Nα-Boc group during peptide chain elongation.[3]

-

Orthogonality to Acid-Labile Groups: Its stability in TFA renders it orthogonal to highly acid-labile groups like Trityl (Trt) and 4-Methoxytrityl (Mmt), which are cleaved by low concentrations of TFA.[3]

-

Orthogonality to Oxidation/Reduction-Labile Groups: It is orthogonal to groups like Acetamidomethyl (Acm), which is removed by oxidative methods (e.g., iodine), and tert-butylthio (StBu), which is removed by reduction with thiols.[7][8]

The causality behind this stability lies in the mechanism of acid-catalyzed cleavage. Benzyl-type groups are removed via an SN1 mechanism, which proceeds through a benzyl carbocation intermediate. The electron-donating methyl group on the para position of the Meb group provides slight electronic stabilization to this carbocation compared to the unsubstituted benzyl (Bzl) group. This makes the S-Meb bond slightly easier to cleave with strong acids like HF than the S-Bzl bond, often resulting in higher deprotection yields.[9] However, this stabilization is insufficient for cleavage to occur with TFA, which readily cleaves groups that form highly stabilized carbocations, such as Trityl.

Visualization: Orthogonality Map

The following diagram illustrates the orthogonal relationship of the Meb group with other common cysteine protecting groups based on their cleavage conditions.

Synthesis of Protected Cysteine Building Blocks

The successful incorporation of Cys(Meb) into a peptide sequence begins with the synthesis of the Nα-protected amino acid building block. The most common methods involve S-alkylation of L-cysteine followed by Nα-protection.

Synthesis of N-Boc-S-(4-methylbenzyl)-L-cysteine

A highly efficient, one-pot procedure involves the reductive S-alkylation of L-cysteine with 4-methylbenzaldehyde, followed by the introduction of the Boc group.[10]

Experimental Protocol: Reductive S-Alkylation

-

Dissolution: Dissolve L-cysteine (1 eq.) in trifluoroacetic acid (TFA).

-

Aldehyde Addition: Add 4-methylbenzaldehyde (1 eq.) to the solution.

-

Reduction: Add triethylsilane (TES) (2 eq.) dropwise to the stirring solution. The reaction is typically complete within 2-3 hours at room temperature. Monitor by TLC.

-

Work-up (S-alkylation): Remove the TFA under reduced pressure. The resulting crude S-(4-methylbenzyl)-L-cysteine can be carried forward directly.

-

Boc Protection: Dissolve the crude product in a mixture of dioxane and 1M aqueous NaOH.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.). The reaction is typically stirred for 2-4 hours at room temperature.

-

Final Work-up: Acidify the reaction mixture with a citric acid solution and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, Boc-Cys(Meb)-OH .[6]

Synthesis of N-Fmoc-S-(4-methylbenzyl)-L-cysteine

While less common due to the Meb group's primary application in Boc-SPPS, the Fmoc-protected version can be synthesized analogously. After the reductive S-alkylation (steps 1-4 above), the Nα-Fmoc group is introduced.

Experimental Protocol: Fmoc Protection

-

Dissolution: Dissolve the crude S-(4-methylbenzyl)-L-cysteine in an aqueous acetone solution containing a mild base like sodium bicarbonate (NaHCO₃).

-

Reagent Addition: Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimidyl carbonate) (1.05 eq.) and stir the reaction at room temperature for several hours until completion.

-

Work-up: Remove the acetone under reduced pressure. Acidify the remaining aqueous solution with dilute HCl to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry under vacuum to yield Fmoc-Cys(Meb)-OH .[11]

Deprotection of the S-4-Methylbenzyl Group

The removal of the Meb group is a critical final step, typically performed concurrently with cleavage of the peptide from the resin in Boc-SPPS. This requires strong, non-oxidizing acids.

Anhydrous Hydrogen Fluoride (HF) Cleavage

HF cleavage is the classic and most robust method for removing Meb and other benzyl-type protecting groups.[12] The procedure is highly effective but requires specialized Teflon apparatus and stringent safety precautions due to the extreme corrosivity and toxicity of HF.

The key to successful Meb cleavage is the composition of the "scavenger" cocktail mixed with the HF. During cleavage, the Meb group is released as a 4-methylbenzyl carbocation. This reactive electrophile can re-alkylate nucleophilic side chains, particularly the newly liberated cysteine thiol or the indole ring of tryptophan. Scavengers are nucleophiles added in excess to trap these carbocations.

Causality of Scavenger Choice

Standard scavengers like anisole are only moderately effective for Cys(Meb) deprotection, with recoveries of the free thiol often around 80%.[1] A significant improvement is achieved by using a combination of a "hard" scavenger (p-cresol) and a "soft" scavenger (p-thiocresol).

-

p-Cresol: As a hard nucleophile, it effectively traps the hard 4-methylbenzyl carbocation.

-

p-Thiocresol: As a soft nucleophile, it serves two roles. It helps to keep the cysteine thiol in its reduced state, preventing oxidative side reactions. It also acts as an excellent carbocation scavenger itself.

This optimized cocktail provides nearly quantitative recovery of the free cysteine thiol.[1]

Experimental Protocol: High HF Cleavage

Safety Warning: Anhydrous HF is extremely hazardous. This procedure must only be performed by trained personnel in a dedicated, properly ventilated fume hood using a specialized HF cleavage apparatus.

-

Preparation: Place the dried peptide-resin (e.g., 0.2 mmol scale) into the Teflon reaction vessel of the HF apparatus.

-

Scavenger Addition: Add the scavenger cocktail. The recommended mixture for peptides containing Cys(Meb) is p-cresol (0.5 mL) and p-thiocresol (0.5 mL).[1]

-

HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF (approx. 9 mL) into the vessel.

-

Reaction: Warm the vessel to 0 °C and stir the reaction mixture for 60-90 minutes. The removal rate for Cys(Meb) is slower at temperatures below -5 °C.[12]

-

HF Removal: Evaporate the HF under a stream of dry nitrogen or under vacuum.

-

Peptide Precipitation: Wash the remaining resin-peptide mixture with cold diethyl ether to remove the scavengers. The crude peptide will precipitate.

-

Isolation: Filter and wash the precipitated peptide thoroughly with cold ether. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid) for lyophilization.

Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA (triflic acid) is a strong acid alternative to HF that does not require a specialized apparatus.[5][13] The cleavage is typically performed in TFA as a solvent, with thioanisole and ethanedithiol (EDT) as scavengers.

Experimental Protocol: Standard TFMSA Cleavage

-

Preparation: Place the dried peptide-resin (e.g., 250 mg) in a round-bottom flask with a stir bar.

-

Scavenger Addition: Add a scavenger mixture of thioanisole and ethanedithiol (EDT) (e.g., 750 µL of a 2:1 v/v mixture).

-

TFA Addition: Chill the flask in an ice bath and add cold TFA (5 mL). Stir for 10 minutes.

-

TFMSA Addition: Slowly add TFMSA (500 µL) dropwise with vigorous stirring to dissipate the heat generated.

-

Reaction: Allow the reaction to warm to room temperature and stir for 90-120 minutes.

-

Isolation: Filter the resin and wash with fresh TFA. Precipitate the peptide from the combined filtrate by adding 8-10 volumes of cold diethyl ether.

-

Work-up: Isolate the peptide by centrifugation, wash with ether, and dry.

Orthogonality and Comparative Stability

The utility of the Meb group is defined by its stability relative to other protecting groups. While it is broadly classified as "TFA-stable," understanding its precise lability is key to designing complex synthetic strategies.

Stability to Piperidine

The S-4-methylbenzyl group, like other S-benzyl ethers, is completely stable to the basic conditions used for Fmoc deprotection (typically 20% piperidine in DMF). This makes it theoretically compatible with Fmoc-SPPS, although its use in this context is rare because its removal requires strong acids that would also cleave the tBu-based side-chain protecting groups and the peptide from most standard Fmoc-resins. Its primary utility remains in Boc/Bzl synthesis strategies.

Comparative Acid Lability

The following table summarizes the relative stability of common cysteine protecting groups to acidic conditions. This data is synthesized from multiple literature sources and provides a guide for planning orthogonal strategies.

| Protecting Group | Cleavage Condition | Stability to 95% TFA | Primary SPPS Strategy | Citation(s) |

| Trityl (Trt) | ~95% TFA, scavengers | Labile | Fmoc | [8] |

| Acetamidomethyl (Acm) | I₂, Hg(OAc)₂, AgOTf | Stable | Fmoc / Boc | [7] |

| tert-Butyl (tBu) | HF, TFMSA, MeSiCl₃/Ph₂SO | Stable | Fmoc / Boc | [1] |

| 4-Methylbenzyl (Meb) | HF, TFMSA | Stable | Boc | [3][4] |

| 4-Methoxybenzyl (Mob) | HF, TFMSA, high % TFA | Partially Labile | Boc | [1][3] |

Note: Stability can be sequence-dependent. "Stable" indicates that significant cleavage (<5%) is not expected under standard deprotection/cleavage times.

Visualization: Cleavage Workflow

This diagram illustrates a typical workflow in Boc-SPPS incorporating a Cys(Meb) residue, highlighting the stability of the Meb group during the synthesis cycles and its removal in the final step.

Potential Side Reactions and Mitigation Strategies

A Senior Application Scientist's role is not just to provide protocols, but to anticipate and solve problems. The use of Cys(Meb) is generally robust, but two potential side reactions warrant attention.

Sulfoxide Formation

The thioether of the Cys(Meb) side chain can be partially oxidized to the corresponding sulfoxide during synthesis. This is a slow process, estimated at ~0.15% per cycle under standard SPPS conditions.[1] While minor, in the synthesis of long peptides, this can accumulate. The Cys(Meb)(O) sulfoxide is resistant to standard high HF cleavage conditions and, if not addressed, will lead to a significant impurity in the crude product.

Validation and Mitigation:

-

Detection: The sulfoxide adduct can be detected by mass spectrometry as a +16 Da mass addition to the peptide.

-

Reduction: If sulfoxide formation is detected, it can be reduced back to the thioether prior to cleavage. A reported method involves treating the peptide-resin with a mixture of TFA, dimethyl sulfide (DMS), and CH₂Cl₂ (45:10:45 v/v) containing tetraethylammonium chloride.[1] This effectively reduces the sulfoxide without cleaving the protecting group.

Alkylation During Cleavage

As discussed in Section 3.1, the primary risk during deprotection is the alkylation of nucleophilic residues by the liberated 4-methylbenzyl carbocation. Cysteine's free thiol is a prime target.

Validation and Mitigation:

-

Self-Validating Protocol: The use of the optimized HF/p-cresol/p-thiocresol (90:5:5) cocktail is a self-validating system.[1] The combination of hard and soft scavengers is specifically designed to trap the carbocation with near-quantitative efficiency, preventing re-alkylation of the target peptide. Adherence to this protocol is the most effective mitigation strategy.

Field-Proven Application: Regioselective Synthesis of α-Conotoxins

The true power of an orthogonal protecting group strategy is realized in the synthesis of complex peptides with multiple disulfide bonds. α-Conotoxins, neurotoxic peptides from marine cone snails, often contain two or more disulfide bridges, and their biological activity is critically dependent on the correct connectivity. The Meb group has been instrumental in strategies for their regioselective synthesis.[7]

Case Study: Synthesis of an α-Conotoxin Dimer

In a strategy to synthesize a dimeric α-conotoxin with four distinct disulfide bridges, a combination of four orthogonally protected cysteine residues was employed: Cys(Trt), Cys(Acm), Cys(tBu), and Cys(Meb) .[7]

The Logic of the Strategy:

-

Peptide Synthesis: The linear peptide was assembled using Boc-SPPS.

-

First Disulfide Bond (Trt/Trt): After synthesis, the peptide was cleaved from the resin using a mild TFA cocktail that selectively removes the Trt groups, leaving the Acm, tBu, and Meb groups intact. The resulting dithiol was oxidized (e.g., with iodine or air) to form the first disulfide bond.

-

Second Disulfide Bond (Acm/Acm): The monocyclic peptide was then treated with iodine to oxidatively cleave the Acm groups and form the second disulfide bridge. The tBu and Meb groups remained stable.

-

Third and Fourth Disulfide Bonds (tBu/Meb): Finally, a "one-pot" oxidation was performed using a strong acid/oxidant system (e.g., TFMSA/DMSO at elevated temperature) to simultaneously cleave the tBu and Meb groups and form the final two disulfide bonds.[1]

This hierarchical deprotection and oxidation, enabled by the distinct stabilities of the four protecting groups, ensures the formation of the correct disulfide isomer, demonstrating the power of a well-planned orthogonal strategy where Meb plays the role of the most robust, strong-acid labile group.

Conclusion

The 4-methylbenzyl (Meb) protecting group is a reliable and strategically vital tool for the protection of cysteine thiols, primarily within Boc-based solid-phase peptide synthesis. Its defining feature—stability to TFA and lability to strong acids like HF—positions it as the anchor in many orthogonal protection schemes for the regioselective synthesis of complex, multi-disulfide-containing peptides. By understanding the chemical principles behind its stability, employing optimized protocols for its removal, and anticipating potential side reactions, researchers and drug development professionals can leverage the Cys(Meb) group to successfully synthesize challenging peptide targets with high fidelity and yield.

References

-

Hargittai, B., et al. (2003). Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds. Organic Letters, 5(16), 2955-7.

- Pons, M. & Giralt, E. (1986). Improved deprotection of cysteine-containing peptides in HF. International Journal of Peptide and Protein Research.

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.

-

Góngora-Benítez, M., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5155-62.

- Barlos, K., & Gatos, D. (1999). Convergent Peptide Synthesis. Chemistry & Biology, 6(7), R181-R190.

-

Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich Technical Documents.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Bofill, J. M., et al. (2007). Acid-labile Cys-protecting groups for the Fmoc/tBu strategy: filling the gap. Tetrahedron Letters, 48(38), 6748-6751.

-

Chem-Impex International. (n.d.). Boc-S-4-methylbenzyl-L-cysteine.

-

AAPPTEC. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTEC Technical Library.

- Moroder, L., & Besse, D. (2008). Regioselective Disulfide Formation. In Oxidative Folding of Peptides and Proteins. Royal Society of Chemistry.

- Live, D. H., et al. (1977). A rapid, efficient synthesis of oxytocin and 8-arginine-vasopressin. Comparison of benzyl, p-methoxybenzyl, and p-methylbenzyl as protecting groups for cysteine. The Journal of Organic Chemistry, 42(22), 3556-3561.

-

Novabiochem. (n.d.). Boc-Cys(4-MeBzl)-OH. MilliporeSigma Product Page.

-

Brik, A., et al. (2018). General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Nature Communications, 9(1), 443.

-

Hou, W., et al. (2020). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs, 18(10), 509.

- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Hart, R. A., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protocol Exchange.

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library.

- Houghten, R. A., et al. (1986). A new solid phase peptide synthesis method for use in the simultaneous synthesis of hundreds of peptides. International Journal of Peptide and Protein Research, 27(6), 673-678.

-

Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- Mezo, G., et al. (2007). Disulfide Bond Rearrangement During Regioselective Oxidation in PhS(O)Ph/CH3SiCl3 Mixture for the Synthesis of α-Conotoxin GI. Biopolymers, 88(1), 20-28.

- Barlos, K., et al. (1993). Synthesis of α-conotoxin SI, a bicyclic tridecapeptide amide with two disulfide bridges: illustration of novel protection schemes and oxidation strategies. The Journal of Organic Chemistry, 58(21), 5774–5782.

-

Chem-Impex International. (n.d.). Fmoc-S-4-methylbenzyl-L-cysteine.

-

Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol. Sigma-Aldrich Technical Documents.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Han, Y., & Barany, G. (1997). A New Practical Approach to the Synthesis of Fmoc-L-Cysteine Derivatives. The Journal of Organic Chemistry, 62(12), 3841-3848.

- Albericio, F., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17.

-

Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Fields, G. B. (1997). Methods in Enzymology, Vol. 289: Solid-Phase Peptide Synthesis. Academic Press.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.

- Miranda, L. P., & Alewood, P. F. (1999). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 96(4), 1181-1186.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.

- Yajima, H., et al. (1979). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Chemical & Pharmaceutical Bulletin, 27(9), 2238-2241.

- Nuti, F., et al. (2004).

Sources

- 1. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Viable Synthesis of N-Methyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Boc-Cys(4-MeBzl)-OH Novabiochem 61925-77-7 [sigmaaldrich.com]

- 7. Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]

- 12. redalyc.org [redalyc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the pH Stability of S-(4-methylbenzyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of S-(4-methylbenzyl)-L-cysteine in Drug Development

S-(4-methylbenzyl)-L-cysteine, often abbreviated as H-Cysteinol(4-MeBzl), is a pivotal building block in the synthesis of complex peptides and therapeutic molecules.[1][2] Its unique structure, featuring a protective 4-methylbenzyl group on the sulfur atom of the cysteine residue, offers enhanced stability and facilitates controlled manipulations during peptide synthesis.[2] Understanding the stability of this compound under various pH conditions is paramount for ensuring the integrity, efficacy, and safety of the final drug product. This guide provides a comprehensive analysis of the stability of H-Cysteinol(4-MeBzl) across a range of pH values, offering insights into its degradation pathways and outlining robust analytical methodologies for its assessment.

The benzyl group in S-benzyl-L-cysteine derivatives serves as a crucial protecting group in peptide synthesis, preventing unwanted side reactions involving the highly reactive thiol group of cysteine.[3] The addition of a methyl group on the benzyl ring, as in H-Cysteinol(4-MeBzl), can further influence the electronic properties and steric hindrance around the sulfur atom, potentially impacting its stability. This guide will delve into the anticipated behavior of this molecule under acidic, neutral, and alkaline conditions, drawing upon established principles of cysteine chemistry and forced degradation studies.[4][5][6]

Chemical Structure and Physicochemical Properties

A clear understanding of the molecular structure is fundamental to predicting its chemical behavior.

Figure 1: Chemical structure of S-(4-methylbenzyl)-L-cysteine.

Table 1: Physicochemical Properties of S-(4-methylbenzyl)-L-cysteine

| Property | Value | Reference |

| CAS Number | 42294-52-0 | [1] |

| Molecular Formula | C11H15NO2S | [1] |

| Molecular Weight | 225.3 g/mol | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in acidic and basic aqueous solutions, and organic solvents. |

Stability Profile of H-Cysteinol(4-MeBzl) Across Different pH Conditions

Acidic Conditions (pH 1-3)

Under strongly acidic conditions, the primary concern for many biomolecules is hydrolysis. However, the thioether bond in S-alkyl-L-cysteine derivatives is generally stable to acid hydrolysis.[8][9] The main degradation pathway anticipated for H-Cysteinol(4-MeBzl) under acidic conditions, particularly in the presence of heat, would be the cleavage of the S-benzyl bond.

Potential Degradation Pathway in Acidic Conditions:

Figure 2: Postulated degradation pathway of H-Cysteinol(4-MeBzl) under acidic conditions.

Neutral Conditions (pH 6-8)

In neutral to slightly alkaline solutions, the primary degradation pathway for cysteine and its derivatives is oxidation of the sulfur atom.[10][11] The presence of the benzyl group in H-Cysteinol(4-MeBzl) reduces the susceptibility of the sulfur to direct oxidation compared to free cysteine. However, under oxidative stress (e.g., in the presence of peroxides or metal ions), the thioether can be oxidized to a sulfoxide and subsequently to a sulfone.

Potential Degradation Pathway in Neutral/Slightly Alkaline Conditions (Oxidative Stress):

Figure 3: Postulated oxidative degradation pathway of H-Cysteinol(4-MeBzl).

Furthermore, at physiological pH, intramolecular reactions involving the amino group can occur, although this is more pronounced in S-haloethyl derivatives.[12] For H-Cysteinol(4-MeBzl), this is less likely to be a major degradation route.

Alkaline Conditions (pH > 9)

Under strong alkaline conditions, S-alkyl-L-cysteine derivatives can undergo elimination reactions (β-elimination), particularly with heating, leading to the formation of dehydroalanine and the corresponding thiol.[13][14] This pathway is a significant concern for the stability of H-Cysteinol(4-MeBzl) in basic solutions.

Potential Degradation Pathway in Alkaline Conditions:

Figure 4: Postulated degradation pathway of H-Cysteinol(4-MeBzl) under alkaline conditions.

Additionally, racemization at the α-carbon is a possibility under strong basic conditions, leading to the formation of the D-enantiomer.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[15][16] A combination of chromatographic and spectroscopic techniques is typically employed.

Experimental Workflow for a Forced Degradation Study

The following workflow outlines a comprehensive approach to assessing the stability of H-Cysteinol(4-MeBzl).

Figure 5: A typical experimental workflow for a forced degradation study of H-Cysteinol(4-MeBzl).

Detailed Experimental Protocols

1. Sample Preparation for Forced Degradation:

-

Stock Solution: Prepare a stock solution of H-Cysteinol(4-MeBzl) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Alkaline Degradation: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.

2. High-Performance Liquid Chromatography (HPLC-UV/DAD) Method:

A reversed-phase HPLC method is suitable for separating H-Cysteinol(4-MeBzl) from its potential degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and Diode Array Detector (DAD) for peak purity analysis.

-

Injection Volume: 10 µL.

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradant Identification:

LC-MS/MS is a powerful tool for identifying the molecular weights and fragmentation patterns of degradation products.[17][18]

-

Utilize an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Employ the same chromatographic conditions as the HPLC-UV method.

-

Acquire data in both positive and negative ion modes to obtain comprehensive information.

-

Perform MS/MS fragmentation on the parent ions of the degradation products to aid in structural elucidation.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

For definitive structural confirmation of major degradation products, isolation followed by NMR analysis is recommended.[19][20]

-

Isolate the degradation products using preparative HPLC.

-

Dissolve the isolated compounds in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

Summary of Anticipated Stability and Degradation Products

The following table summarizes the expected stability and major degradation products of H-Cysteinol(4-MeBzl) under different pH conditions based on the chemistry of related compounds.

Table 2: Summary of H-Cysteinol(4-MeBzl) Stability and Potential Degradation Products

| pH Condition | Expected Stability | Major Degradation Pathways | Potential Degradation Products |

| Acidic (pH 1-3) | Relatively stable at room temperature; degradation increases with heat. | Thioether bond cleavage. | Cysteine, 4-Methylbenzyl alcohol/halide (depending on acid). |

| Neutral (pH 6-8) | Generally stable; susceptible to oxidation. | Oxidation of the sulfur atom. | S-(4-methylbenzyl)-L-cysteine sulfoxide, S-(4-methylbenzyl)-L-cysteine sulfone. |

| Alkaline (pH > 9) | Unstable, especially with heat. | β-elimination, Racemization. | Dehydroalanine, 4-Methylbenzylthiol, D-S-(4-methylbenzyl)-cysteine. |

Conclusion and Recommendations

S-(4-methylbenzyl)-L-cysteine is a robust building block for peptide synthesis, exhibiting reasonable stability under a range of conditions. However, researchers and drug development professionals must be cognizant of its potential degradation pathways, particularly oxidation under neutral conditions and β-elimination under alkaline conditions. The implementation of a comprehensive forced degradation study, employing a stability-indicating HPLC method coupled with mass spectrometry, is crucial for ensuring the quality and safety of pharmaceuticals derived from this important cysteine derivative. For long-term storage of H-Cysteinol(4-MeBzl) in solution, slightly acidic conditions (pH 4-6) and protection from light and oxygen are recommended to minimize degradation.

References

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

L–Cysteine‐Catalysed Hydration of Activated Alkynes. (2020). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]

-

(S(C),R(S))-S-BENZYL-D-CYSTEINE-SULFOXIDE - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved January 18, 2026, from [Link]

-

The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. (1986). PubMed. Retrieved January 18, 2026, from [Link]

-

The Stability of Cysteine and Cystine during Acid Hydrolysis of Proteins and Peptides. (1970). Journal of Biological Chemistry. Retrieved January 18, 2026, from [Link]

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved January 18, 2026, from [Link]

-

Recognition of cysteine-containing peptides through prompt fragmentation of the 4-dimethylaminophenylazophenyl-4′-maleimide derivative during analysis by MALDI-MS. (2002). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs – a review. (2014). Journal of Pharmaceutical Analysis. Retrieved January 18, 2026, from [Link]

-

Synthesis, structural studies and stability of model cysteine containing DNA–protein cross-links. (2017). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

l-Cystine. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Development and validation of a stability indicating method for S-carboxymethyl-L-cysteine and related degradation products in oral syrup formulation. (2012). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Exploring the Stability and Disorder in the Polymorphs of L-Cysteine through Density Functional Theory and Vibrational Spectroscopy. (2017). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

S-benzyl-L-cysteine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (2024). MDPI. Retrieved January 18, 2026, from [Link]

-

An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). PubMed. Retrieved January 18, 2026, from [Link]

-

The stability of cysteine and cystine during acid hydrolysis of proteins and peptides. (1970). PubMed. Retrieved January 18, 2026, from [Link]

-

Novel Oxidative Modifications in Redox-Active Cysteine Residues. (2013). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

[Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts]. (2020). PubMed. Retrieved January 18, 2026, from [Link]

-

A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Synthesis of peptides with cysteine sulfinic acid via the cysteine methoxybenzyl sulfone. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry. (2010). PubMed. Retrieved January 18, 2026, from [Link]

-

Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS. (2010). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

S-Benzyl-L-cysteine Inhibits Growth and Photosynthesis, and Triggers Oxidative Stress in Ipomoea grandifolia. (2024). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Development of a New HPLC Method for the Identification of Allicin and S-allyl Cysteine in Garlic (Allium sativum L.) Extracts. (2023). Bezmialem Science. Retrieved January 18, 2026, from [Link]

-

Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. (2017). LSU Scholarly Repository. Retrieved January 18, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. bachem.com [bachem.com]

- 4. longdom.org [longdom.org]

- 5. biomedres.us [biomedres.us]

- 6. researchgate.net [researchgate.net]

- 7. pharmtech.com [pharmtech.com]

- 8. researchgate.net [researchgate.net]

- 9. The stability of cysteine and cystine during acid hydrolysis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Desulfurization of cysteine-containing peptides resulting from sample preparation for protein characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Desulfurization of Cysteine-Containing Peptides Resulting from Sample Preparation for Protein Characterization by MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. japsonline.com [japsonline.com]

- 17. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards [pubmed.ncbi.nlm.nih.gov]

- 18. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of S-(4-Methylbenzyl)-L-cysteinol in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification efficiency, and formulation development.[1] S-(4-Methylbenzyl)-L-cysteinol, a protected amino alcohol derivative, presents a unique solubility challenge due to its amphiphilic nature, possessing both polar functional groups and a nonpolar aromatic moiety. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. It offers a predictive framework based on molecular structure and solvent properties, alongside a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, chemists, and pharmaceutical scientists engaged in process development and drug discovery.

Introduction: The Critical Role of Solubility

S-(4-Methylbenzyl)-L-cysteinol is a chiral building block frequently employed in the synthesis of complex peptides and pharmaceutical agents. The 4-methylbenzyl (MeBzl) group serves as a protecting group for the thiol functionality of cysteine, preventing unwanted side reactions. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for efficient process design.[2][3] Inadequate solubility can lead to poor reaction yields, difficulties in product isolation and purification, and significant hurdles in developing viable formulations.[2][3]

This guide will deconstruct the factors influencing the solubility of S-(4-Methylbenzyl)-L-cysteinol and provide a robust methodology for its empirical determination.

Physicochemical Profile and Theoretical Solubility Considerations

To predict the solubility behavior of S-(4-Methylbenzyl)-L-cysteinol, we must first analyze its molecular structure. The molecule is characterized by a distinct duality:

-

Polar Head: The cysteinol backbone contains a primary amine (-NH₂) and a primary alcohol (-OH). Both groups are capable of acting as hydrogen bond donors and acceptors. This region of the molecule imparts hydrophilicity and favors interaction with polar solvents.

-

Nonpolar Tail: The S-(4-methylbenzyl) group is a large, hydrophobic moiety. This aromatic side chain limits aqueous solubility and promotes dissolution in nonpolar or moderately polar organic solvents.

This amphiphilic nature suggests that the compound will not be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but will exhibit optimal solubility in solvents that can effectively solvate both the polar and nonpolar regions.

The "Like Dissolves Like" Principle in Practice

The principle of "like dissolves like" provides a foundational framework for solvent selection. Solvents are broadly classified based on their polarity and hydrogen bonding capabilities.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents possess O-H or N-H bonds and can engage in hydrogen bonding. They are expected to be effective at solvating the amine and alcohol groups of the cysteinol backbone.

-

Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone) These solvents have high dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds due to their high polarity.

-

Nonpolar Solvents: (e.g., Toluene, Hexane, Dichloromethane) These solvents have low dielectric constants and are incapable of significant hydrogen bonding. They are most likely to solvate the 4-methylbenzyl group.

Based on this, we can hypothesize that S-(4-Methylbenzyl)-L-cysteinol will exhibit significant solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like methanol and ethanol. Its solubility is expected to be low in purely nonpolar solvents like hexane.

Solvent Parameter Correlation

| Solvent | Type | Relative Polarity | Dielectric Constant (20°C) | H-Bonding Capability | Predicted Efficacy for S-(4-Methylbenzyl)-L-cysteinol |

| Hexane | Nonpolar | 0.009 | 1.9 | None | Low |

| Toluene | Nonpolar Aromatic | 0.099 | 2.4 | None | Moderate (solvates benzyl group) |

| Dichloromethane (DCM) | Polar Aprotic | 0.309 | 9.0 | Weak Acceptor | Moderate |

| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | 7.5 | Acceptor | High |

| Ethyl Acetate | Polar Aprotic | 0.228 | 6.0 | Acceptor | Moderate-High |

| Acetone | Polar Aprotic | 0.355 | 21 | Acceptor | High |

| Acetonitrile (ACN) | Polar Aprotic | 0.460 | 37.5 | Acceptor | High |

| Isopropanol (IPA) | Polar Protic | 0.546 | 19.9 | Donor & Acceptor | Moderate-High |

| Ethanol | Polar Protic | 0.654 | 24.5 | Donor & Acceptor | Moderate-High |

| Methanol | Polar Protic | 0.762 | 32.7 | Donor & Acceptor | Moderate |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | 36.7 | Strong Acceptor | Very High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | 46.7 | Strong Acceptor | Very High |

| (Data compiled from multiple sources)[4] |

Experimental Protocol for Thermodynamic Solubility Determination

To move from theoretical prediction to empirical data, a robust and reproducible experimental method is required. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[5][6][7] The following protocol is a self-validating system designed for accuracy.

Rationale Behind the Shake-Flask Method

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid.[5][7] This ensures that the maximum amount of compound has dissolved under the given conditions (temperature, solvent). The subsequent analysis of the clear supernatant provides the solubility value. Using a prolonged incubation time (24 hours) helps ensure that this equilibrium is truly reached, distinguishing it from faster, less precise "kinetic" solubility assays.[3]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Step-by-Step Methodology

Materials:

-

S-(4-Methylbenzyl)-L-cysteinol (solid)

-

Selected organic solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Microcentrifuge

-

Calibrated pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument

Protocol:

-

Preparation: Add an excess amount of solid S-(4-Methylbenzyl)-L-cysteinol to a glass vial. The key is to ensure a solid phase remains after equilibration; approximately 10-20 mg is a good starting point.

-

Causality: Using an excess of solid is the defining feature of this method, driving the system to a true thermodynamic equilibrium where the solution is saturated.[5]

-

-

Solvent Addition: Accurately add 1.0 mL of the chosen organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed. The agitation ensures continuous interaction between the solid and the solvent.[8]

-

Causality: Temperature control is critical as solubility is temperature-dependent. The 24-hour agitation period allows sufficient time for the dissolution process to reach equilibrium, which can be slow for some compounds.[3]

-

-

Phase Separation: After 24 hours, remove the vial. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant. For final clarification, pass the supernatant through a 0.22 µm PTFE syringe filter into a clean analysis vial.

-

Causality: The final filtration step removes any fine particulate matter that may not have pelleted during centrifugation, ensuring the analytical sample is a true solution and preventing interference in the analysis.

-

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of S-(4-Methylbenzyl)-L-cysteinol in the diluted samples using a validated analytical method, such as HPLC-UV, against a pre-prepared calibration curve.[9]

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration in the saturated supernatant. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Conclusion

The quantitative data obtained from the shake-flask protocol will provide a definitive solubility profile for S-(4-Methylbenzyl)-L-cysteinol across various organic solvents. This empirical data allows for the direct selection of optimal solvents for synthesis, purification (e.g., recrystallization), and formulation.

Expected Outcome: Based on the theoretical analysis, it is anticipated that solvents like DMF and DMSO will exhibit the highest solubility values, followed by THF, acetone, and short-chain alcohols. Nonpolar solvents like hexane will likely show the lowest solubility. This information is invaluable for process optimization. For example, a solvent with high solubility would be ideal for a reaction medium, while a solvent pair consisting of one solvent in which the compound is highly soluble and another in which it is poorly soluble would be perfect for crystallization.

By integrating a deep understanding of the compound's physicochemical properties with a rigorous experimental protocol, researchers can confidently and efficiently navigate the challenges associated with the solubility of S-(4-Methylbenzyl)-L-cysteinol, accelerating the pace of drug development and chemical synthesis.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]

-